molecular formula C29H28ClNO2 B133450 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol CAS No. 150026-75-8

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol

Cat. No. B133450
CAS RN: 150026-75-8
M. Wt: 458 g/mol
InChI Key: ZSHIDKYITZZTLA-MGUPHCMFSA-N
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Description

Regioselective Synthesis of Quinolin-8-ols

The synthesis of quinolin-8-ols is achieved through a regioselective cyclization process. This involves the treatment of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes with NaH, followed by reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone and acetic acid. The cyclization targets the oxime nitrogen atom and results in the formation of quinolin-8-ols. An alternative pathway using Na[BH3(CN)] leads to the production of 1,2,3,4-tetrahydroquinolin-8-ols. This process is mediated by alkylideneaminyl radical intermediates that arise from a single electron transfer between the 3-hydroxyphenyl and 2,4-dinitrophenyl groups .

Synthesis and Antimalarial Activity

A series of compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols, were synthesized from substituted 1-phenyl-2-propanones. These compounds underwent a series of transformations, culminating in a final condensation with 4,7-dichloroquinoline. Quantitative structure-activity relationship studies indicated that antimalarial potency against Plasmodium berghei in mice correlated with the size and electron donation properties of the phenyl ring substituents. These compounds also showed promising activity against resistant strains of parasites and favorable pharmacokinetic properties, suggesting potential for clinical trials in humans .

Medium Effect on Reaction Direction

The reaction of 3-chloro-1,3-diphenyl-1,2-propanedione with ortho-phenylenediamine was found to be influenced by the choice of solvent. In acetic acid, the reaction yielded 2-phenyl-3-(α-chlorobenzyl)quinoxaline, while in methanol with MeONa, the product was 2-(α-hydroxybenzylidene)-3-phenyl-1,4-dihydroquinoxaline. This demonstrates the importance of medium in determining the direction and outcome of chemical reactions .

Molecular Structure Analysis by X-Ray Crystallography

Two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were analyzed using single-crystal X-ray structural analysis. Despite the different polymorphic forms, the molecular geometries remained consistent. Both forms exhibited bifurcated O-H…O hydrogen bonds, which contributed to the formation of molecular dimers. However, the nature of these dimers differed between the two polymorphs, with one being centrosymmetric and heterochiral, and the other homochiral .

Chemoenzymatic Synthesis and Antitumor Activity

The chemoenzymatic synthesis of (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives was performed using lipase-catalyzed resolution. Enantiomerically pure compounds were obtained with high yields and enantiomeric excess. These compounds were evaluated for their antitumor activity against human neuroblastoma SK-N-SH and human lung carcinoma A549 cell lines. Notably, the 1 S-(-) alcohol enantiomer demonstrated a higher efficacy in inhibiting tumor cell growth .

Scientific Research Applications

Protective Effects and Therapeutic Potential

  • Antioxidant and Pharmacological Effects: Compounds like caffeic acid (CA) and its derivatives exhibit potent antioxidant properties alongside various pharmacological effects ranging from anti-inflammatory to anticancer activities. For instance, CA and its derivatives like chlorogenic acid (CGA) and caffeic acid phenethyl ester (CAPE) have shown significant effects in brain protection and are being explored for their therapeutic potential against Alzheimer's disease (AD) (Habtemariam, 2017).

Chemical and Biological Applications

  • Antimicrobial and Anti-inflammatory Properties: Phenylpropyl materials, including various aromatic compounds, have been assessed for their toxicological and dermatological safety when used as fragrance ingredients. These studies provide a basis for understanding the broader implications of using similar chemical structures in therapeutic settings, showcasing their low acute toxicity and lack of significant toxicity in repeat dose oral or dermal toxicity studies (Belsito et al., 2011).

Environmental and Material Sciences

  • Corrosion Inhibition: Quinoline derivatives are recognized for their effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms. This review highlights the application of quinoline-based compounds as corrosion inhibitors, providing insights into their environmental and industrial applications (Verma et al., 2020).

Mechanism of Action

Target of Action

The compound, 2-[3-®-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol, is a key intermediate used in the preparation of Montelukast . Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor . The CysLT1 receptor is involved in the pathophysiology of asthma and other conditions mediated by leukotrienes .

Mode of Action

As an intermediate in the synthesis of Montelukast, this compound contributes to the overall mechanism of action of the final drug. Montelukast works by binding to the CysLT1 receptors, thereby blocking the action of leukotrienes . Leukotrienes are substances in the human body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack .

Biochemical Pathways

The compound is involved in the leukotriene pathway. Leukotrienes are lipid mediators of inflammation, produced from arachidonic acid via the 5-lipoxygenase pathway . By blocking the CysLT1 receptors, Montelukast prevents leukotriene-mediated effects, such as bronchoconstriction, edema, mucus secretion, and cellular infiltration .

Pharmacokinetics

As an intermediate in the synthesis of montelukast, it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug

Result of Action

The result of the action of this compound is the production of Montelukast, a drug that effectively controls and prevents symptoms of asthma and allergies . By blocking the CysLT1 receptors, Montelukast reduces inflammation, bronchoconstriction, and airway edema, thereby alleviating the symptoms of asthma .

Action Environment

The action environment of this compound is primarily the biochemical environment within the human body. Factors such as pH, temperature, and the presence of other molecules can influence its stability and efficacy.

Safety and Hazards

The compound has been assigned the GHS07 safety symbol, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHIDKYITZZTLA-MGUPHCMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114370
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol

CAS RN

150026-75-8, 142569-70-8
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150026-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
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